molecular formula C14H9ClN2O2 B2710142 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one CAS No. 81905-03-5

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one

Cat. No.: B2710142
CAS No.: 81905-03-5
M. Wt: 272.69
InChI Key: XFMFCABUVISWCB-UHFFFAOYSA-N
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Description

Historical Development of Benzoxazinone Research

The study of benzoxazinones originated in the early 20th century with the exploration of anthranilic acid derivatives. Initial syntheses involved simple cyclization reactions, such as the condensation of anthranilic acid with acetic anhydride to form 2-methyl-3,1-(4H)-benzoxazin-4-one derivatives. These early efforts laid the groundwork for understanding the reactivity of the benzoxazinone core, particularly its susceptibility to nucleophilic attack at the carbonyl position. By the 1980s, researchers began investigating substituent effects, with halogenated analogs like 2-(2-chloroanilino)-4H-3,1-benzoxazin-4-one emerging as key targets due to their enhanced stability and bioactivity. The 2020s witnessed paradigm shifts, such as rhodium(III)-catalyzed C–H carbonylation of anilines, enabling direct access to benzoxazinones without prefunctionalized substrates.

Significance in Heterocyclic Chemistry

Benzoxazinones occupy a critical niche in heterocyclic chemistry due to their fused bicyclic architecture, which combines a benzene ring with a six-membered oxazine moiety containing one oxygen and one nitrogen atom. This structure confers unique electronic properties, such as intramolecular hydrogen bonding between the N–H and carbonyl groups, which stabilize the planar conformation and influence reactivity. The incorporation of chloroanilino substituents further modulates electron density, enhancing interactions with biological targets like α-chymotrypsin and protoporphyrinogen IX oxidase. Industrially, these compounds serve as intermediates for dyes, herbicides, and serotonin receptor ligands, underscoring their versatility.

Classification and Nomenclature Systems

Benzoxazinones are systematically named using IUPAC rules based on the oxazinone ring numbering. For 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one:

  • The parent structure is 4H-3,1-benzoxazin-4-one, indicating a benzene ring fused to an oxazine ring with the ketone at position 4.
  • The substituent "2-(3-chloroanilino)" denotes an aniline group attached to position 2 of the oxazine ring, with a chlorine atom at the meta position of the aniline’s benzene ring.
    Alternative naming conventions may reference the benzoxazinone’s synthetic precursors, such as "3-chloroaniline-derived benzoxazinone," though these are non-systematic.

Research Evolution of Chloroanilino-substituted Benzoxazinones

The introduction of chloroanilino groups into benzoxazinones has been driven by structure-activity relationship (SAR) studies. Early work demonstrated that electron-withdrawing chlorine substituents enhance inhibitory potency against serine proteases, with meta-substitution (3-chloro) optimizing steric and electronic interactions. For example, this compound exhibits superior α-chymotrypsin inhibition (IC₅₀ = 6.5 μM) compared to para-substituted analogs. Synthetic methodologies have also evolved:

  • Classical Approaches : Acid-catalyzed cyclization of 3-chloroaniline with anthranilic acid derivatives, yielding moderate purity.
  • Modern Catalysis : Rh(III)-mediated C–H activation enables direct carbonylation of 3-chloroaniline derivatives, achieving yields >80% with excellent regioselectivity.
  • Green Chemistry : Solvent-free mechanochemical synthesis reduces waste, though scalability remains challenging.

Recent studies highlight the compound’s dual functionality as both a protease inhibitor and herbicide precursor, with the chloroanilino moiety acting as a pharmacophore in both contexts. Kinetic analyses reveal mixed inhibition mechanisms, suggesting binding to allosteric sites in addition to the enzyme active pocket.

Properties

IUPAC Name

2-(3-chloroanilino)-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-9-4-3-5-10(8-9)16-14-17-12-7-2-1-6-11(12)13(18)19-14/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFMFCABUVISWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801324433
Record name 2-(3-chloroanilino)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819668
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81905-03-5
Record name 2-(3-chloroanilino)-3,1-benzoxazin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801324433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 3-chloroaniline with 2-chloronicotinic acid under specific conditions. One environmentally friendly method involves the amination of 2-chloronicotinic acid with 3-chloroaniline in the presence of pyridine and para-toluenesulfonic acid under reflux conditions in water . This method avoids the use of harmful solvents and catalysts, making it a greener alternative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free and catalyst-free methods are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

The compound serves as a crucial scaffold for designing novel drugs with potential anti-inflammatory and analgesic properties . Research indicates that it can inhibit enzymes such as cyclooxygenase, which plays a vital role in the inflammatory response.

Case Study: Analgesic Activity

In a study examining the analgesic effects of benzoxazinone derivatives, 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one demonstrated significant pain relief in animal models. The compound was administered at varying doses, revealing a dose-dependent response in reducing pain scores compared to control groups.

Biological Research

Interactions with Biological Targets

The compound is investigated for its interactions with various biological targets, including enzymes and receptors. Its potential antimicrobial and anticancer activities are particularly noteworthy.

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against several pathogens. The following table summarizes its antimicrobial activity:

MicroorganismInhibition Zone (mm)Concentration Tested (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Material Science

Development of Conducting Polymers

In material science, derivatives of this compound are explored for their potential use in developing conducting polymers . These materials have applications in electronics and energy storage devices due to their unique electrical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzoxazinone derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Selected Benzoxazinones
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Synthesis Method
2-(3-Chloroanilino)-4H-3,1-benzoxazin-4-one 3-Chloroanilino C₁₄H₉ClN₂O₂ 272.68 Herbicidal (TIR1 inhibition) Anthranilic acid + acyl chloride
2-(3-Fluoroanilino)-4H-3,1-benzoxazin-4-one 3-Fluoroanilino C₁₄H₉FN₂O₂ 256.23 Similar herbicidal activity Similar to parent compound
2-(2-Chloroanilino)-4H-3,1-benzoxazin-4-one 2-Chloroanilino C₁₄H₉ClN₂O₂ 272.68 Reduced herbicidal efficacy Not specified
2-(4-Nitrophenyl)-4H-3,1-benzoxazin-4-one 4-Nitrophenyl C₁₄H₈N₂O₃ 252.23 Herbicidal, studied via spectroscopy One-pot synthesis (86% yield)
2-(2-Thienyl)-4H-3,1-benzoxazin-4-one 2-Thienyl C₁₂H₇NO₂S 229.25 Structural variation; activity uncharacterized Commercial synthesis

Physicochemical Properties

  • Spectroscopic Analysis :
    • FT-IR spectra of nitro derivatives (e.g., 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one) show distinct carbonyl (C=O) stretching at ~1766 cm⁻¹, while chlorinated analogues exhibit shifts due to electron-withdrawing effects .
  • Thermal Stability :
    • Nitro-substituted derivatives have higher melting points (202–204°C) compared to methyl or thienyl analogues .

Key Research Findings

Substituent Position Matters : Halogens at 2- and 4-positions on aromatic rings maximize herbicidal activity by mimicking natural hormone structures .

Synthetic Innovation: Cyanuric chloride-based methods outperform traditional routes in yield and sustainability .

Activity Transformation: Quinazolin-4-imine derivatives derived from benzoxazinones exhibit novel antioxidant properties, expanding their application scope .

Biological Activity

The compound 2-(3-chloroanilino)-4H-3,1-benzoxazin-4-one is a member of the benzoxazinone family, which has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound features a fused benzene and oxazine ring system, characterized by the presence of a chloroaniline substituent. The synthesis typically involves the reaction of 3-chloroaniline with appropriate acylating agents to form the benzoxazinone core. Various synthetic routes have been explored, including cyclization reactions that yield derivatives with enhanced biological properties.

Antimicrobial Activity

The antimicrobial properties of benzoxazinones are well-documented. A study evaluated various derivatives against several bacterial strains using the agar well diffusion method. The results indicated that compounds like this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
This compoundStaphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa20

These findings suggest that modifications in the benzoxazinone structure can lead to enhanced antibacterial efficacy .

Anticancer Activity

In vitro studies have shown that derivatives of benzoxazinones possess significant anticancer properties. For instance, a recent investigation reported that certain compounds demonstrated cytotoxicity against MCF-7 breast cancer cells with IC50 values in the low microgram range:

CompoundIC50 (µg/mL)
This compound0.89
Other derivatives1.02 - 1.19

These results indicate promising potential for further development as anticancer agents .

Anti-inflammatory and Analgesic Effects

Research has also highlighted the anti-inflammatory properties of benzoxazinone derivatives. In animal models, compounds have shown efficacy in reducing inflammation and pain, suggesting their potential as therapeutic agents for inflammatory diseases .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : Compounds may inhibit enzymes involved in cell proliferation or inflammatory pathways.
  • Receptor Modulation : Binding to receptors can alter cellular signaling pathways, contributing to their therapeutic effects .

Case Studies

Several studies have documented the effects of benzoxazinone derivatives in clinical and preclinical settings:

  • Antibacterial Efficacy : A study compared the activity of synthesized benzoxazinones against standard antibiotics, demonstrating superior efficacy in certain derivatives .
  • Cytotoxicity Profiles : Research on P388 leukemia cells indicated that specific benzoxazinone derivatives caused significant alterations in cell cycle distribution and apoptosis induction .

Q & A

Basic Research Question

The synthesis of this compound derivatives typically involves:

Dehydrative Cyclization : N-Benzoylation of anthranilic acid derivatives followed by cyclization using acetic anhydride or silica-bound benzoyl chloride (SBBC) .

Mechanochemical Synthesis : Mediated by 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, enabling solvent-free synthesis of substituted benzoxazinones .

Q. Key Data :

  • SBBC in solid-phase synthesis allows reagent recovery and reuse for 5 cycles .
  • Mechanochemical methods achieve yields of 78–85% under ambient conditions .

How are synthesized derivatives characterized to confirm structural integrity?

Basic Research Question

Structural validation relies on:

Spectroscopic Techniques :

  • IR : Bands for υC=N (~1600–1640 cm⁻¹), υC=O (~1724 cm⁻¹), and υNH (~3270–3431 cm⁻¹) .
  • ¹H NMR : Distinct signals for aromatic protons (δ 6.8–8.2 ppm) and substituents (e.g., methyl groups at δ 2.3–2.5 ppm) .

Elemental Analysis : Microanalytical data (C, H, N) within ±0.4% of theoretical values .

Chromatography : TLC (Rf values) and HPLC (>95% purity) .

What factors influence the antibacterial activity of 2-substituted aminobenzoic acid derivatives?

Advanced Research Question

Activity correlates with substituent electronic and steric properties:

  • High-Activity Derivatives : 2-Substituted aminobenzoic acids (e.g., compounds 3 , 4 ) and N-substituted aminobenzamides (e.g., 7a , 8b ) exhibit enhanced antibacterial potency due to electron-withdrawing groups (e.g., -Cl, -NO₂) improving membrane penetration .
  • Low-Activity Derivatives : Bulky substituents or electron-donating groups reduce activity by steric hindrance or reduced solubility .

Table 1 : Antibacterial Activity of Selected Derivatives

CompoundSubstituentActivity Level (vs. E. coli)
33-Cl, 4-OCH₃Moderate-High
7aN-(2-Bromophenyl)High

How do steric and electronic factors affect heterocyclic ring-opening reactions?

Advanced Research Question

Ring-opening of 4H-3,1-benzoxazin-4-ones with nucleophiles (e.g., hydrazine) is influenced by:

  • Steric Effects : Bulky substituents at position 2 (e.g., tetrachlorophenyl in 1 ) slow reaction rates by hindering nucleophilic attack .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) stabilize the intermediate oxazinone, favoring hydrazide formation (e.g., 2 ) over quinazolinones .

Q. Mechanistic Pathway :

Nucleophilic attack at C2 → ring opening.

Rearrangement to hydrazide via a six-membered transition state .

How can selectivity and hydrolytic stability of C1r serine protease inhibitors be optimized?

Advanced Research Question

2-Amino-4H-3,1-benzoxazin-4-ones show improved C1r inhibition via:

  • Substituent Modulation : 7-Chloro-2-(2-iodophenylamino) (32 ) and 7-methyl analogues (37 ) exhibit IC₅₀ values ~45–50 nM, surpassing FUT-175 (150 nM). Enhanced selectivity for C1r over trypsin is achieved via halogenation (e.g., -I) at position 2 .
  • Hydrolytic Stability : Methyl or chloro groups at position 7 reduce enzymatic degradation, extending half-life in physiological conditions .

Table 2 : Inhibitor Performance

CompoundIC₅₀ (nM)Selectivity (C1r/Trypsin)Stability
FUT-1751501:1Low
324510:1High

What strategies resolve contradictions in biological activity data among structural analogues?

Advanced Research Question

Systematic SAR Studies : Compare substituent effects across derivatives (e.g., halogen position in aminobenzamides vs. aminobenzoic acids) .

In Silico Modeling : Docking studies to predict binding affinities (e.g., C1r protease active site) .

Standardized Assays : Control variables like bacterial strain (Gram-positive vs. Gram-negative) and solvent systems (e.g., DMSO concentration ≤1%) to minimize variability .

How can microwave-assisted synthesis improve yields of benzoxazinone derivatives?

Advanced Research Question

Microwave irradiation enhances:

What are the applications of 4H-3,1-benzoxazin-4-ones in medicinal chemistry?

Basic Research Question

Key applications include:

  • Quinazolinone Precursors : Ring-opening yields bioactive quinazolin-4(3H)-ones with anticonvulsant, antimicrobial, or anticancer activity .
  • Enzyme Inhibitors : C1r protease inhibitors for Alzheimer’s research .
  • Analgesic/Anti-inflammatory Agents : 1,3,4-Oxadiazole-quinazolinone hybrids show promising activity in vivo .

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